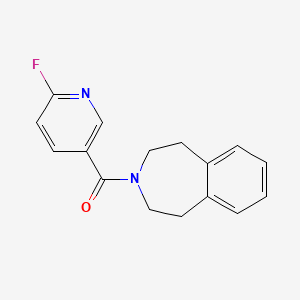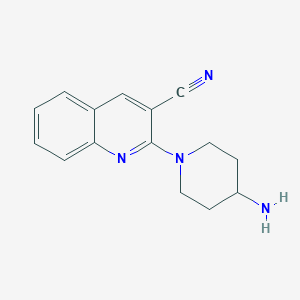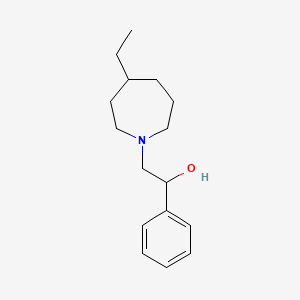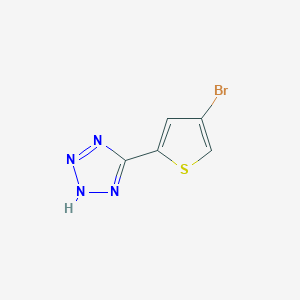![molecular formula C15H16N2OS B7578751 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one, also known as ETMQ, is a small molecule that has been studied for its potential use in scientific research. ETMQ is a quinoline derivative with a thiazole ring attached to the 2-position of the quinoline ring.
作用機序
The mechanism of action of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one as a metal ion probe involves the coordination of the metal ion to the thiazole ring in this compound, which results in a change in the fluorescence properties of the molecule. As an inhibitor of protein tyrosine phosphatases, this compound likely binds to the active site of the enzyme and inhibits its activity. As a photosensitizer, this compound is excited by light and produces reactive oxygen species that can damage cellular components, including DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. As a metal ion probe, this compound can be used to detect metal ions in biological samples, which can provide insight into the role of metal ions in biological processes. As an inhibitor of protein tyrosine phosphatases, this compound has the potential to be used as a tool to study cell signaling pathways and as a therapeutic agent for diseases that involve dysregulated cell signaling. As a photosensitizer, this compound can be used in photodynamic therapy to selectively kill cancer cells.
実験室実験の利点と制限
One advantage of using 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one in lab experiments is its high sensitivity and selectivity for metal ions. Additionally, this compound is relatively easy to synthesize and can be produced in high yields. However, one limitation of using this compound is its potential toxicity, particularly as a photosensitizer. Careful consideration should be given to the concentration of this compound used in experiments to minimize potential toxicity.
将来の方向性
There are several future directions for research on 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one. One area of interest is the development of new applications for this compound as a fluorescent probe, such as its use in imaging metal ions in living cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an inhibitor of protein tyrosine phosphatases and to optimize its potential therapeutic use. Finally, research on the use of this compound as a photosensitizer for photodynamic therapy could lead to the development of more effective cancer treatments.
合成法
The synthesis of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one involves the reaction of 2-ethyl-4-methylthiazole-5-carboxylic acid with 2-chloro-3-formylquinoline in the presence of a base. The resulting product is then reduced to form this compound. This synthetic method has been optimized to produce high yields of pure this compound.
科学的研究の応用
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and iron, in biological systems. It has also been investigated as an inhibitor of protein tyrosine phosphatases, which are enzymes involved in regulating cell signaling pathways. Additionally, this compound has been studied for its potential use as a photosensitizer for photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and produce reactive oxygen species that can kill cancer cells.
特性
IUPAC Name |
1-[(2-ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-2-15-16-11(10-19-15)9-17-8-7-14(18)12-5-3-4-6-13(12)17/h3-6,10H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGLPQBAVXATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)



![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)


![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)